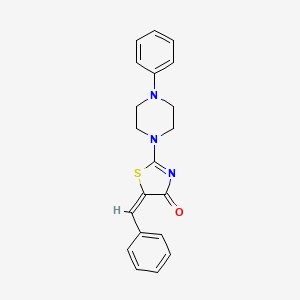
(E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Several studies have been dedicated to the synthesis and structural characterization of thiazole derivatives. For instance, Venil et al. (2021) conducted FT-IR and FT-Raman investigations, along with quantum chemical analysis and molecular docking studies, on a similar compound to understand its vibrational wavenumbers, geometrical parameters, and molecular stability. This comprehensive analysis highlights the compound's potential bioactivity due to its charge transfer capabilities within the molecule and its reactivity descriptors, suggesting pharmacological importance (Venil et al., 2021).
Biological Activities and Potential Applications
Antimicrobial and Antitumor Activities
A significant body of research has explored the antimicrobial and antitumor activities of thiazole derivatives. For example, the synthesis and biological evaluation of some new substituted benzoxazepine and benzothiazepine compounds have been conducted, showing promise as antipsychotic and anticonvulsant agents (Kaur et al., 2012). This research underscores the therapeutic potential of these compounds in treating various diseases (Kaur et al., 2012).
Anticonvulsant Properties
Further research into thiazole derivatives has revealed their anticonvulsant properties. Myronenko et al. (2017) focused on the neurotrophic and antiepileptic properties of original potential anticonvulsant agents from 4-thiazolidinones, providing insights into their effects on the sleep-wakefulness cycle in kindled rats. This study highlights the potential of these compounds in correcting sleep disturbances induced by epilepsy (Myronenko et al., 2017).
Antihypertensive Agents
Bhalgat et al. (2014) synthesized derivatives containing the 5-benzylidene-2-(phenylimino)-thiazolidin-4-one moiety and tested them for electrocardiographic, antiarrhythmic, and antihypertensive activities. This research suggested that the antiarrhythmic effects might be related to their calcium ion channel antagonistic properties, indicating the potential use of these compounds as antihypertensive agents (Bhalgat et al., 2014).
Mécanisme D'action
While the mechanism of action for “(E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one” is not explicitly mentioned in the search results, similar compounds have been evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Propriétés
IUPAC Name |
(5E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-19-18(15-16-7-3-1-4-8-16)25-20(21-19)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10,15H,11-14H2/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNLDPNMAIXGND-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=C4)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794544.png)
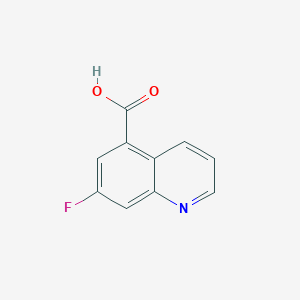
![7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2794548.png)
![1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2794549.png)
![1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2794550.png)

![N-cyclopentyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2794553.png)
![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2794555.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2794559.png)
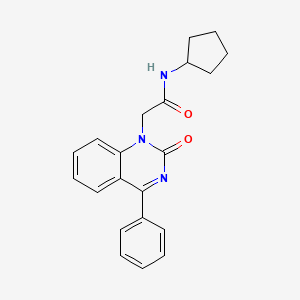
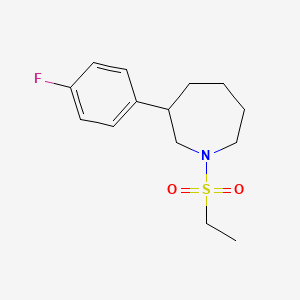
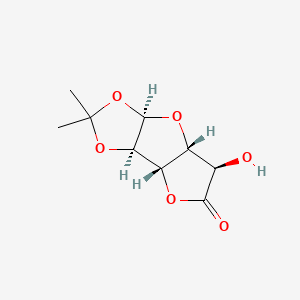
![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)